molecular formula C12H15N5O5 B13955647 Benzofurazan, 7-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide CAS No. 61785-54-4

Benzofurazan, 7-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide

Cat. No.: B13955647
CAS No.: 61785-54-4
M. Wt: 309.28 g/mol
InChI Key: GICCVXYWBGOBIG-UHFFFAOYSA-N
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Description

Benzofurazan, 7-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzofurazan family, which is characterized by a fused benzene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofurazan, 7-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide typically involves multiple steps, starting with the preparation of the benzofurazan core. This can be achieved through the nitration of benzofuran, followed by the introduction of the piperazine ring via nucleophilic substitution. The final step involves the oxidation of the compound to introduce the 1-oxide group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzofurazan, 7-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

Benzofurazan, 7-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Benzofurazan, 7-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group and piperazine ring play crucial roles in its reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofurazan derivatives, such as:

  • Benzofurazan, 4-nitro-
  • Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-
  • Benzofurazan, 7-(4-(2-aminoethyl)-1-piperazinyl)-4-nitro-

Uniqueness

What sets Benzofurazan, 7-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

61785-54-4

Molecular Formula

C12H15N5O5

Molecular Weight

309.28 g/mol

IUPAC Name

2-[4-(7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C12H15N5O5/c18-8-7-14-3-5-15(6-4-14)10-2-1-9(16(19)20)11-12(10)17(21)22-13-11/h1-2,18H,3-8H2

InChI Key

GICCVXYWBGOBIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-]

Origin of Product

United States

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